5-Bromo-6-metilpicolinato de metilo

Descripción general

Descripción

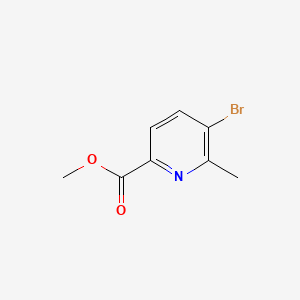

Methyl 5-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the picolinic acid ring, with a methyl ester functional group at the carboxyl position .

Aplicaciones Científicas De Investigación

Methyl 5-bromo-6-methylpicolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the formation of metal complexes.

Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

Mecanismo De Acción

Target of Action

Methyl 5-bromo-6-methylpicolinate is a derivative of picolinic acid . Picolinic acid and its derivatives have been known to act as organic ligands to form metal-organic complexes . .

Mode of Action

It’s known that picolinic acid derivatives generally interact with their targets to form metal-organic complexes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-6-methylpicolinate can be synthesized through the bromination of methyl picolinate. The reaction typically involves the use of bromine in an aqueous solution. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the picolinic acid ring .

Industrial Production Methods

In industrial settings, the synthesis of methyl 5-bromo-6-methylpicolinate may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Reagents such as boronic acids or stannanes are used in the presence of palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl picolinates, while coupling reactions can produce biaryl derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-bromo-4-methylpicolinate

- 5-Bromo-6-methylpyridine-2-carboxylic acid methyl ester

- 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Uniqueness

Methyl 5-bromo-6-methylpicolinate is unique due to its specific substitution pattern on the picolinic acid ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Actividad Biológica

Methyl 5-bromo-6-methylpicolinate (CHBrNO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 230.06 g/mol

- CAS Number : 1215860-20-0

Antimicrobial Properties

Methyl 5-bromo-6-methylpicolinate has been investigated for its antimicrobial activity . Studies indicate that it exhibits significant effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific molecular targets remain to be fully elucidated .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that methyl 5-bromo-6-methylpicolinate can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The observed effects are attributed to apoptosis induction and cell cycle arrest, likely mediated through the modulation of signaling pathways such as MAPK and TNF-α .

The precise mechanism by which methyl 5-bromo-6-methylpicolinate exerts its biological effects is not fully understood. However, it is hypothesized that the bromine atom at the 5-position may enhance binding affinity to specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in gene expression and subsequent biological responses .

Case Studies and Experimental Evidence

- Antimicrobial Activity :

- A study evaluated the effectiveness of methyl 5-bromo-6-methylpicolinate against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 5-bromo-6-methylpicolinate | Yes | Yes | Enzyme inhibition |

| Benzyl 5-bromo-6-methylpicolinate | Moderate | Moderate | Cell membrane disruption |

| Methyl 5-chloro-6-methylpicolinate | Low | Low | Unknown |

Propiedades

IUPAC Name |

methyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHGDXUQVBDEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743892 | |

| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215860-20-0 | |

| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of Methyl 5-bromo-6-methylpicolinate and how do they influence its crystal packing?

A1: Methyl 5-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. [] The molecule consists of a pyridine ring substituted with a methyl ester group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position. Analysis of its crystal structure reveals that Methyl 5-bromo-6-methylpicolinate does not exhibit significant intermolecular π–π or C—H⋯π interactions, which are typically observed in aromatic systems. [] The primary intermolecular interaction observed is a weak Br⋯Br interaction with a distance of 3.715 (1) Å. [] This suggests that the bulky bromine and methyl substituents on the pyridine ring may hinder closer packing arrangements and limit strong intermolecular interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.